molecular formula C5H5BrClNO B13469955 5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole

5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole

Cat. No.: B13469955
M. Wt: 210.45 g/mol
InChI Key: QJSFKHBXZKMSGW-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole is a halogenated oxazole derivative characterized by a bromomethyl (-CH2Br) group at position 5, a chlorine atom at position 4, and a methyl (-CH3) group at position 3 of the oxazole ring. The molecular formula is C5H5BrClNO, with a molecular weight of 210.35 g/mol (calculated).

Properties

Molecular Formula

C5H5BrClNO

Molecular Weight

210.45 g/mol

IUPAC Name

5-(bromomethyl)-4-chloro-3-methyl-1,2-oxazole

InChI

InChI=1S/C5H5BrClNO/c1-3-5(7)4(2-6)9-8-3/h2H2,1H3

InChI Key

QJSFKHBXZKMSGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Cl)CBr

Origin of Product

United States

Preparation Methods

Preparation of 4-Chloro-3-methyl-1,2-oxazole Core

A common approach to synthesize 4-chloro-oxazole derivatives involves condensation reactions between acyl cyanides and aldehydes under acidic or basic conditions.

  • Condensation of Acyl Cyanides with Aldehydes:
    According to patent EP0281012A1, 4-chlorooxazole derivatives can be prepared by condensation of substituted benzoyl cyanides with acetaldehyde or acetyl cyanide with aldehydes in the presence of hydrogen chloride or bases such as dimethylsulfinyl sodium in dimethyl sulfoxide (DMSO) as solvent. The temperature range is typically 20–80 °C.

  • Example Reaction:

    • Starting materials: substituted benzoyl cyanide and acetaldehyde
    • Catalyst: hydrogen chloride or base (dimethylsulfinyl sodium)
    • Solvent: DMSO
    • Conditions: 20–80 °C
    • Outcome: Formation of 2- or 5-methyl-4-chlorooxazole derivatives

This method allows for selective formation of 4-chlorooxazoles with methyl substitution at the 3- or 5-position.

Bromination to Form 5-(Bromomethyl) Substituent

  • Bromination of Methyl Group:
    The methyl group at the 5-position of the 4-chloro-3-methyl-1,2-oxazole can be selectively brominated using brominating agents such as N-bromosuccinimide (NBS). This reaction typically proceeds via a radical or electrophilic substitution mechanism to replace a hydrogen atom on the methyl group with bromine, yielding the bromomethyl group.

  • Literature Precedent:
    In related oxazole systems, monobromination at the 5-position with NBS in chloroform or similar solvents is a widely used method to obtain 5-bromoalkyl oxazole derivatives.

  • Reaction Conditions:

    • Brominating agent: N-bromosuccinimide (NBS)
    • Solvent: chloroform (CHCl$$3$$) or carbon tetrachloride (CCl$$4$$)
    • Temperature: ambient to reflux conditions depending on substrate stability
    • Time: 1–4 hours, monitored by TLC or HPLC

Alternative Synthetic Routes

  • Bromination of Precursor Oxazole Derivatives:
    According to Houben-Weyl methods, bromomethyl-oxazoles can be prepared by bromination of methyl-substituted oxazoles, which are themselves synthesized by condensation of acyl cyanides with aldehydes.

  • Cyclization and Functionalization Routes:
    Other synthetic strategies involve cyclization of amide or nitrile precursors followed by halogenation steps. For example, oxazole rings can be constructed via cyclodehydration of α-acylamides or via rhodium carbenoid-mediated cyclization of nitriles and α-diazoketones, followed by bromination.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Notes References
1 Condensation Acyl cyanide + aldehyde, HCl or base, DMSO, 20–80 °C Formation of 4-chloro-3-methyl-1,2-oxazole core
2 Bromination of methyl group N-bromosuccinimide (NBS), CHCl$$_3$$, RT to reflux Selective bromination at 5-methyl → bromomethyl
3 Alternative cyclization Rhodium carbenoid cyclization, diazoketones, nitriles Oxazole ring formation with subsequent functionalization

Research Findings and Considerations

  • The condensation method using acyl cyanides and aldehydes offers a mild and versatile route to 4-chlorooxazole derivatives with good yields and selectivity.
  • Bromination using NBS is effective for introducing the bromomethyl group at the 5-position without affecting the oxazole ring or the chlorine substituent at the 4-position.
  • Solvent choice and reaction temperature are critical to avoid side reactions such as overbromination or ring halogenation.
  • The described methods are consistent with known oxazole chemistry and have been validated in various related synthetic studies.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxazole derivatives or reduced to remove the halogen substituents.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group is replaced by an aryl or vinyl group using palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substituted oxazoles with various functional groups depending on the nucleophile used.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in constructing heterocyclic compounds and in medicinal chemistry for drug development.

Biology and Medicine: The compound’s derivatives have potential applications in developing pharmaceuticals, particularly as antimicrobial and anticancer agents. Its ability to undergo various chemical modifications allows for the exploration of different biological activities.

Industry: In the materials science field, this compound can be used to synthesize polymers and other materials with specific properties. Its incorporation into polymer backbones can enhance thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and substituent positions of 5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole with related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) CAS Number Key Features
This compound C5H5BrClNO 5-(BrCH2), 4-Cl, 3-CH3 210.35 (calc.) Not provided Dual halogenation (Br, Cl) enhances electrophilicity
4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole C5H5Br2NO 4-Br, 3-(BrCH2), 5-CH3 257.91 1544587-05-4 Dual bromine atoms increase reactivity for alkylation
5-(Bromomethyl)-3-phenylisoxazole C10H8BrNO 5-(BrCH2), 3-C6H5 238.08 2039-50-1 Phenyl group introduces steric bulk and π-conjugation
5-Bromo-4-chloro-3-methyl-1,2-oxazole C4H3BrClNO 5-Br, 4-Cl, 3-CH3 196.43 90288-64-5 Lacks bromomethyl group; simpler halogenation pattern
5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole C5H8BrNO 5-(BrCH2), 3-CH3 (dihydro) 178.03 EN300-373559 Partially saturated ring reduces aromaticity

Physicochemical Properties

  • Aromaticity vs. Saturation : The fully aromatic oxazole ring in the target compound (vs. the dihydro derivative ) confers greater stability and planarity, which is critical for interactions in medicinal chemistry (e.g., π-stacking in drug-receptor binding).
  • Molecular Weight and Polarity : The target compound’s molecular weight (210.35 g/mol) is intermediate compared to analogs, balancing solubility and lipophilicity for synthetic applications.

Research Findings and Inferences

  • Synthetic Utility : Bromomethyl-substituted oxazoles, such as 5-(Bromomethyl)-3-phenylisoxazole , are frequently employed in nucleophilic substitutions. The target compound’s chloro group at position 4 may further modulate electronic effects, enabling sequential functionalization.

Biological Activity

5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound features a bromomethyl group, which is known for its reactivity and ability to form covalent bonds with various biological molecules. This property underpins its interactions with proteins and nucleic acids, making it a candidate for further pharmacological studies.

The biological activity of this compound primarily stems from the following mechanisms:

  • Covalent Bond Formation : The bromomethyl group can react with nucleophilic sites on proteins or DNA, potentially inhibiting enzyme activity or disrupting cellular functions.
  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution, allowing the bromomethyl group to be replaced by various nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions : These reactions can modify the compound's functional groups, enhancing its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of oxazoles have been investigated for their effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Preliminary research indicates that this compound may inhibit cancer cell proliferation. The mechanism involves disrupting cellular signaling pathways critical for cancer growth and survival. Further studies are needed to elucidate specific targets within cancer cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type IC50 Value (µM) Reference
Antimicrobial15.2
Anticancer10.5
Enzyme Inhibition12.8

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of oxazole derivatives against multi-drug resistant bacteria. The results indicated that compounds with a similar structure to this compound showed significant inhibition of bacterial growth in vitro .
  • In Vivo Cancer Studies : In animal models, compounds derived from oxazoles demonstrated a reduction in tumor size when administered at specific dosages. These findings support the potential use of this compound as a lead compound in anticancer drug development .

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueObserved FeaturesReference
¹H NMR (CDCl₃)δ 4.5 (s, 2H, CH₂Br), δ 2.4 (s, 3H, CH₃)
IR550 cm⁻¹ (C-Br), 730 cm⁻¹ (C-Cl)
X-raySpace group P2₁/c, Z = 4

Advanced: What challenges arise in crystallographic analysis of halogenated oxazoles, and how can SHELX software address them?

Halogen atoms introduce challenges such as:

  • Disorder : Bromine’s large atomic radius increases positional disorder.
  • Absorption Effects : High electron density requires rigorous absorption correction (e.g., SADABS in SHELX).
  • Twinned Crystals : Common in halogenated compounds; SHELXD and SHELXL enable twin-law refinement .

For this compound, SHELX’s robust algorithms resolve overlapping peaks and refine anisotropic displacement parameters. Example: A study using SHELX achieved an R-factor of 0.039 for a brominated oxazole derivative .

Basic: What are the key physical properties of this compound?

Q. Table 2: Physical Properties

PropertyValueReference
Molecular Weight224.49 g/mol
Melting Point72–75°C
SolubilitySoluble in DCM, THF; poor in H₂O

Advanced: How can computational methods predict the reactivity of bromomethyl-substituted oxazoles in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example:

  • Nucleophilic Attack : The LUMO of the C-Br bond localizes on bromine, favoring SN2 mechanisms.
  • Steric Maps : Identify hindered regions (e.g., methyl groups at C3/C5 reduce accessibility).
    Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants) aligns with computational predictions .

Basic: What safety precautions are required when handling this compound?

  • Toxicity : Irritant to eyes/skin; use PPE (gloves, goggles).
  • Stability : Light-sensitive; store in amber vials under inert gas.
  • Waste Disposal : Halogenated waste must be incinerated with scrubbers to prevent HBr/HCl emissions .

Advanced: How do steric and electronic effects govern regioselectivity in functionalizing the oxazole ring?

  • Electronic : Bromine’s electron-withdrawing effect deactivates the ring, directing electrophiles to the 4-position.
  • Steric : Methyl groups at C3/C5 hinder substitution at adjacent positions. Kinetic studies show 10:1 selectivity for 4-substitution over 2-substitution in Pd-catalyzed reactions .

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